Mettl1-wdr4-IN-2

Epitranscriptomics tRNA modification METTL1-WDR4 inhibition

The METTL1-WDR4 complex lacks selective chemical probes. Most tool compounds for RNA methyltransferases exhibit off-target activity on m⁶A writers, confounding epitranscriptomic studies. METTL1-WDR4-IN-2 is a validated adenosine-derivative inhibitor targeting the SAM-binding pocket of METTL1: • IC₅₀: 41 μM (METTL1-WDR4 complex) • Selectivity: 23.4× over METTL3-14 (958 μM); 5.1× over METTL16 (208 μM) • Purity: ≥98% (HPLC); soluble in DMSO (100 mg/mL) • Preferred probe for tRNA m⁷G46 modification studies in cancer resistance models

Molecular Formula C24H23N5O6S
Molecular Weight 509.5 g/mol
Cat. No. B12382096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMettl1-wdr4-IN-2
Molecular FormulaC24H23N5O6S
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)CSCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)C(=O)O)O
InChIInChI=1S/C24H23N5O6S/c25-21-18-22(27-10-26-21)29(11-28-18)23-20(32)19(31)17(35-23)9-36-8-12-5-14(7-15(6-12)24(33)34)13-1-3-16(30)4-2-13/h1-7,10-11,17,19-20,23,30-32H,8-9H2,(H,33,34)(H2,25,26,27)/t17-,19?,20+,23-/m1/s1
InChIKeyPZWOIOSYCOECFR-NWYAXVINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

METTL1-WDR4-IN-2: Identity, Target Engagement, and Source Literature


METTL1-WDR4-IN-2 (compound 6; CAS 2919742-07-5; MW 509.53; formula C₂₄H₂₃N₅O₆S) is an adenosine-derivative small-molecule inhibitor of the METTL1-WDR4 methyltransferase complex, the primary writer enzyme catalyzing N⁷-methylguanosine (m⁷G) modification of tRNA at position 46 [1]. It was discovered alongside ten other compounds through high-throughput docking and validated in a luminescence-based enzymatic assay, constituting the first reported inhibitor class targeting the m⁷G-RNA writer METTL1 [1]. The compound competes with the cosubstrate S-adenosyl methionine (SAM) for binding to METTL1 and exhibits an IC₅₀ of 41 μM against the METTL1-WDR4 complex, with documented selectivity over the related RNA methyltransferases METTL3-14 (IC₅₀ 958 μM) and METTL16 (IC₅₀ 208 μM) [1].

METTL1-WDR4-IN-2: Why Closest Analogs Fall Short


Substituting METTL1-WDR4-IN-2 with the in-class analog METTL1-WDR4-IN-1 (compound 1) or other RNA methyltransferase inhibitors introduces quantifiable risk of under-dosing and off-target confounding. METTL1-WDR4-IN-1 exhibits a 3.5-fold higher IC₅₀ (144 μM versus 41 μM) in the same luminescence-based enzymatic assay and lacks published selectivity profiling against METTL3-14 and METTL16 [1]. Compounds from the broader Nai et al. panel span an activity range of 40–300 μM, meaning arbitrary substitution can result in up to 7.3-fold potency loss [1]. Furthermore, inhibitors developed against METTL3-14 or METTL16 address distinct epitranscriptomic writer complexes with divergent substrate specificities (m⁶A vs. m⁷G), making cross-target tool compounds unsuitable for METTL1-WDR4 mechanistic studies [1].

METTL1-WDR4-IN-2: Comparative Evidence for Informed Procurement


Greater Potency Against METTL1-WDR4 Versus In-Class Analog

METTL1-WDR4-IN-2 (compound 6) achieves an IC₅₀ of 41 μM against the METTL1-WDR4 methyltransferase complex in a luminescence-based enzymatic assay, compared to an IC₅₀ of 144 μM for METTL1-WDR4-IN-1 (compound 1), the closest structural analog from the same discovery series [1]. Both compounds are adenosine derivatives identified through the same high-throughput docking campaign and were tested under identical assay conditions, enabling a direct comparison [1]. This represents a 3.5-fold improvement in target engagement potency for METTL1-WDR4-IN-2 relative to its nearest in-class comparator [1].

Epitranscriptomics tRNA modification METTL1-WDR4 inhibition

Selectivity Window Over METTL3-14 Methyltransferase Complex

METTL1-WDR4-IN-2 exhibits an IC₅₀ of 958 μM against the METTL3-14 complex, yielding a 23.4-fold selectivity ratio relative to its primary target IC₅₀ of 41 μM against METTL1-WDR4 [1]. METTL3-14 is the major m⁶A writer enzyme and the most closely related RNA methyltransferase complex routinely profiled; its inhibition is a primary off-target liability in epitranscriptomic studies [1]. No selectivity data against METTL3-14 have been reported for METTL1-WDR4-IN-1, meaning this selectivity profile is a documented differentiator for METTL1-WDR4-IN-2 [1].

Selectivity profiling METTL3-14 RNA methyltransferase

Selectivity Over METTL16 Methyltransferase

METTL1-WDR4-IN-2 demonstrates an IC₅₀ of 208 μM against METTL16, corresponding to a 5.1-fold selectivity ratio versus its METTL1-WDR4 target IC₅₀ of 41 μM [1][2]. METTL16 is a distinct RNA methyltransferase that deposits m⁶A on U6 snRNA and MAT2A mRNA, and its inhibition represents a secondary off-target concern in cellular studies [1]. This selectivity window, while narrower than that against METTL3-14, is nonetheless explicitly characterized and provides procurement scientists with actionable data for assay design planning.

METTL16 RNA methylation selectivity window

Favorable Ligand Efficiency Within Adenosine-Derivative Class

METTL1-WDR4-IN-2 belongs to the adenosine-derivative chemotype that yielded the two most ligand-efficient inhibitors in the Nai et al. discovery set, with reported ligand efficiencies of 0.34 and 0.31 kcal/mol per non-hydrogen atom [1]. In contrast, the other two chemotypes (comprising compounds 2–5 and 7–11) showed overall lower potency and ligand efficiency, with IC₅₀ values extending up to 300 μM and no reported LE values exceeding those of the adenine derivatives [1]. The LE metric normalizes potency by molecular size, indicating that the adenosine scaffold provides more binding energy per atom than alternative chemotypes from the same screen.

Ligand efficiency adenosine derivative fragment-based drug discovery

High Purity and QC Documentation for Reproducibility

METTL1-WDR4-IN-2 is commercially supplied with a certified purity of 99.71% as determined by HPLC analysis, accompanied by a Certificate of Analysis (COA) documenting batch-specific QC metrics [1]. The compound is formulated as a white to off-white solid powder with a defined solubility specification of 100 mg/mL in DMSO (equivalent to 196.26 mM) requiring ultrasonic dissolution [1]. Recommended storage conditions are -20°C for powder (3-year stability) or -80°C for stock solutions (6-month stability), with specific guidance on the hygroscopic nature of DMSO stock preparation [1]. These QC specifications exceed the typical ≥95% purity threshold common for early-stage research tool compounds.

Compound quality control purity reproducibility

METTL1-WDR4-IN-2: Prioritized Research Application Scenarios


Selective Chemical Inhibition for tRNA m⁷G Mechanism Studies

METTL1-WDR4-IN-2 is the preferred chemical probe for dissecting the biological function of tRNA m⁷G46 modification in cellular models. With an IC₅₀ of 41 μM and a 23.4-fold selectivity window over METTL3-14 (IC₅₀ 958 μM), researchers can apply the compound at concentrations of 10–40 μM to achieve substantial METTL1-WDR4 inhibition while largely sparing m⁶A writer activity [1]. This selectivity profile, documented in the primary discovery publication, is not available for the closest analog METTL1-WDR4-IN-1, making METTL1-WDR4-IN-2 the only compound in this series suitable for experiments that require discrimination between m⁷G- and m⁶A-dependent phenotypes [1].

Cancer Epitranscriptomic Target Validation in METTL1-Overexpressing Tumors

METTL1 overexpression has been linked to lenvatinib resistance in hepatocellular carcinoma and doxorubicin resistance in osteosarcoma through m⁷G-dependent tRNA modification [1]. METTL1-WDR4-IN-2, with its 3.5-fold greater potency (41 μM vs. 144 μM) than METTL1-WDR4-IN-1, enables target engagement studies at lower compound concentrations, reducing the risk of solvent-related cytotoxicity in long-term proliferation and drug-resistance assays [1]. The 5.1-fold selectivity over METTL16 (IC₅₀ 208 μM) provides an additional safeguard when interpreting METTL1-dependent phenotypes in cancer cell lines that co-express multiple METTL family members .

Hit-to-Lead Optimization Using the Adenosine Scaffold

The adenosine-derivative chemotype of METTL1-WDR4-IN-2, characterized by favorable ligand efficiency (≥0.31 kcal/mol per non-hydrogen atom), provides a structurally characterized starting point for structure-activity relationship (SAR) campaigns targeting the SAM-binding pocket of METTL1 [1]. Molecular dynamics simulations published in the primary paper confirm that inhibitors from this series compete with SAM for binding to METTL1, and a soakable crystal form of METTL1 with sinefungin at 1.85 Å resolution is available for structure-guided design [1]. The documented 99.71% purity and defined solubility (100 mg/mL in DMSO) support reproducible SAR assay conditions across medicinal chemistry teams .

Comparative Epitranscriptomic Profiling Across Methyltransferase Families

For research programs that systematically profile the functional contributions of multiple RNA methyltransferases (METTL1, METTL3-14, METTL16), METTL1-WDR4-IN-2 is the only METTL1-targeting tool compound with published IC₅₀ values against all three relevant complexes: METTL1-WDR4 (41 μM), METTL3-14 (958 μM), and METTL16 (208 μM) [1]. This triple-target selectivity dataset enables rational experimental design with defined concentration windows for selective METTL1-WDR4 inhibition, unlike METTL1-WDR4-IN-1 or other series compounds for which selectivity profiling remains unpublished [1].

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